2-Amino-6-fluorobenzonitrile

Beschreibung

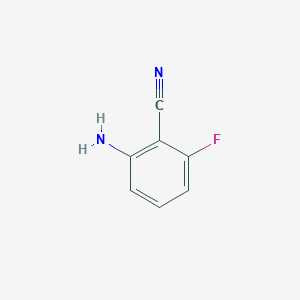

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUNZGOZUJITBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335032 | |

| Record name | 2-Amino-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77326-36-4 | |

| Record name | 2-Amino-6-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77326-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077326364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-6-fluorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKH6CY3HWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2-Amino-6-fluorobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 2-Amino-6-fluorobenzonitrile. It also details its significant role as a versatile building block in the development of therapeutic agents. The information is presented to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Structure

This compound is a fluorinated aromatic compound featuring an amine and a nitrile functional group.[1][2] The presence of the fluorine atom significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable synthon in medicinal chemistry.[3]

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with an amino group at position 2, a fluorine atom at position 6, and a nitrile group at position 1.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 77326-36-4 |

| Molecular Formula | C₇H₅FN₂ |

| SMILES | N#Cc1c(N)cccc1F[4] |

| InChI | 1S/C7H5FN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2[2] |

| InChIKey | IQUNZGOZUJITBJ-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 136.13 g/mol | |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 125-128 °C | [2] |

| Solubility | Soluble in common organic solvents, sparingly soluble in water. | |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the nucleophilic aromatic substitution of a fluorine atom in 2,6-difluorobenzonitrile with ammonia.[2]

Materials:

-

2,6-Difluorobenzonitrile

-

Aqueous Ammonia (e.g., 28-30% solution)

-

Ethanol

-

Autoclave or a sealed reaction vessel

-

Rotary evaporator

-

Filtration apparatus

-

Deionized water

Procedure:

-

In a suitable autoclave or sealed reaction vessel, combine 2,6-difluorobenzonitrile and a solution of aqueous ammonia in ethanol.

-

Seal the vessel and heat the reaction mixture at a controlled temperature (e.g., 100-150°C) for several hours. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the vessel to room temperature.

-

Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Collect the purified crystals by filtration, wash with cold deionized water, and dry under vacuum to yield this compound as a crystalline solid.

Spectroscopic Analysis

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The final volume should be around 0.5-0.7 mL.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Transfer a portion of the mixture into a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of a wide range of biologically active heterocyclic compounds.[3] Its unique substitution pattern allows for the construction of various scaffolds of therapeutic interest.

Synthesis of Quinazoline Derivatives

The ortho-disposed amino and nitrile groups are ideally positioned for the construction of the quinazoline ring system.[1] Quinazoline derivatives are a well-established class of compounds with diverse pharmacological activities, including:

-

Anticancer Agents: Many kinase inhibitors used in cancer therapy, such as gefitinib and erlotinib, feature a quinazoline core.

-

Antimalarial Agents: Certain quinazoline derivatives have shown potent activity against Plasmodium falciparum.

-

Antibacterial Agents: This class of compounds has been explored for its potential to combat various bacterial strains.

Synthesis of Aminoquinoline Derivatives

Through condensation reactions with ketones, this compound can be utilized to synthesize various aminoquinoline derivatives.[1] These compounds are known for their applications as:

-

Antimalarial Drugs: Chloroquine and amodiaquine are classic examples of aminoquinoline-based antimalarials.

-

Cholinesterase Inhibitors: Derivatives such as tacrine have been investigated for the treatment of Alzheimer's disease.[6]

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound.

Workflow for Application in Bioactive Compound Synthesis

Caption: Application of this compound in synthesis.

References

Co-Reactivity of Amino and Nitrile Groups: Heterocycle Synthesis

An In-depth Technical Guide to the Functional Group Reactivity of 2-Amino-6-fluorobenzonitrile

Introduction

This compound (CAS No: 77326-36-4) is a trifunctional aromatic compound featuring an amino (-NH₂), a fluoro (-F), and a nitrile (-C≡N) group.[1][2][3][4] This unique arrangement of functional groups, particularly the ortho-positioning of the amine and nitrile, makes it a highly valuable and versatile building block in medicinal and agrochemical research.[1] Its structure allows for a diverse range of chemical transformations, enabling the synthesis of complex heterocyclic scaffolds that are central to the development of novel therapeutic agents and other biologically active molecules. This guide provides a detailed exploration of the reactivity of each functional group, supported by experimental data and protocols for key transformations.

The most prominent feature of this compound's reactivity is the synergistic participation of the vicinal amino and nitrile groups in cyclization and cyclocondensation reactions. This pathway is a cornerstone for the synthesis of important nitrogen-containing heterocycles like quinazolines and quinolines.

Synthesis of Substituted Quinazolines

The reaction of this compound with reagents containing a one-carbon unit, such as guanidine, formamidine, or acetamidine, leads to the formation of substituted quinazolines. For example, reaction with guanidine carbonate is a common and effective method for producing 2,4-diaminoquinazolines.[5] These structures are potent antifolate and antibacterial agents. The fluorine atom at position 6 in the starting material results in an 8-fluoro-substituted quinazoline product.

Table 1: Synthesis of 8-Fluoro-2,4-diaminoquinazoline

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| This compound | Guanidine Carbonate | N,N-Dimethylacetamide (DMA), Reflux | 8-Fluoro-2,4-diaminoquinazoline | Good to Excellent[5][6] |

Experimental Protocol: Synthesis of 8-Fluoro-2,4-diaminoquinazoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq) and guanidine carbonate (1.5 eq).

-

Solvent Addition: Add a suitable high-boiling solvent, such as N,N-dimethylacetamide (DMA) or 2-methoxyethanol, to the flask (approx. 5-10 mL per gram of aminobenzonitrile).

-

Heating: Heat the reaction mixture to reflux (typically 160-190°C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Pour the mixture into ice water to precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 8-fluoro-2,4-diaminoquinazoline.

Synthesis of Substituted Quinolines (Friedländer Annulation)

This compound can react with ketones possessing an α-methylene group in a variation of the Friedländer annulation to produce highly substituted aminoquinolines.[1] In this reaction, the nitrile group participates in the cyclization instead of a traditional aldehyde or ketone. The reaction is typically catalyzed by an acid or a base.[7][8][9] This method is instrumental in synthesizing tacrine derivatives, which are known cholinesterase inhibitors for Alzheimer's disease treatment.[1]

Table 2: Friedländer-Type Synthesis of 4-Amino-8-fluoroquinolines

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class |

| This compound | Cyclohexanone | Lewis Acid (e.g., ZnCl₂) or Brønsted Acid (e.g., p-TsOH), Heat (150-220°C) | Tetrahydroacridine derivatives |

| This compound | Acetone | Base (e.g., KOH, KOtBu), Reflux | 2,4-Dimethyl-8-fluoroquinolin-4-amine |

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-9-amino-5-fluoroacridine

-

Reaction Setup: To a sealable reaction vessel, add this compound (1.0 eq), cyclohexanone (1.2 eq), and a catalytic amount of anhydrous zinc chloride (ZnCl₂) (0.2 eq).

-

Heating: Seal the vessel and heat the mixture to 180-200°C for 2-4 hours with stirring.

-

Workup: Cool the reaction mixture to approximately 100°C and add a solution of 10% aqueous sodium hydroxide. Stir vigorously and allow to cool to room temperature.

-

Extraction: Extract the product with a suitable organic solvent, such as chloroform or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the target product.

Reactivity of the Fluoro Group: Nucleophilic Aromatic Substitution (SNA_r)

The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNA_r). This is due to the combined electron-withdrawing effects of the ortho-nitrile group and the para-amino group (which can be protonated under acidic conditions), which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[10] Fluorine is an excellent leaving group in SNA_r reactions. This allows for the introduction of various nucleophiles, such as amines or alkoxides, at the C6 position, though this is a less common reaction pathway compared to heterocycle formation.

Table 3: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent/Conditions | Product Class |

| Amine (R₂NH) | K₂CO₃, DMF, 60-100°C | 2-Amino-6-(dialkylamino)benzonitrile |

| Alkoxide (RO⁻) | NaOR, ROH (solvent), Reflux | 2-Amino-6-alkoxybenzonitrile |

Experimental Protocol: General Procedure for SNA_r with an Amine

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

-

Reagent Addition: Add the desired amine (1.5-2.0 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Heating: Heat the mixture to 80-120°C and stir for 12-24 hours, monitoring by TLC.

-

Workup: Cool the reaction to room temperature and pour it into water.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Independent Reactivity of Functional Groups

While the concerted reactivity is dominant, the individual functional groups can also be transformed selectively under appropriate conditions.

Nitrile Group Reactions

The nitrile group can undergo standard transformations such as reduction to a primary amine or hydrolysis to a carboxylic acid.

-

Reduction to Amine: The nitrile can be reduced to a primary amine, yielding (2-amino-6-fluorophenyl)methanamine. This transformation adds a flexible aminomethyl side chain, which is valuable in drug design. Catalytic hydrogenation or strong hydride reagents are effective for this purpose.

Table 4: Reduction of the Nitrile Group

| Reagent | Conditions | Product |

| H₂, Raney Nickel or Pd/C | Methanol or Ethanol, elevated pressure (50 psi) | (2-Amino-6-fluorophenyl)methanamine |

| Lithium Aluminum Hydride (LiAlH₄) | 1) THF, 0°C to reflux; 2) H₂O/acid workup | (2-Amino-6-fluorophenyl)methanamine |

Experimental Protocol: Catalytic Hydrogenation of Nitrile

-

Reaction Setup: Charge a high-pressure hydrogenation vessel (Parr apparatus) with this compound, a catalytic amount of Raney Nickel (approx. 10% w/w), and a solvent like methanol saturated with ammonia (to prevent secondary amine formation).

-

Hydrogenation: Seal the vessel, flush with nitrogen, then pressurize with hydrogen gas to 50-100 psi.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 6-12 hours, until hydrogen uptake ceases.

-

Workup: Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.

-

Hydrolysis to Carboxylic Acid: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2-amino-6-fluorobenzoic acid.[11] This is a key intermediate for various heterocyclic syntheses.[6]

Table 5: Hydrolysis of the Nitrile Group

| Reagent | Conditions | Product |

| aq. HCl or H₂SO₄ (e.g., 6M) | Heat under reflux, 12-24 h | 2-Amino-6-fluorobenzoic acid |

| aq. NaOH (e.g., 6M) | Heat under reflux, then acidify with HCl | 2-Amino-6-fluorobenzoic acid |

Experimental Protocol: Acid-Catalyzed Hydrolysis of Nitrile

-

Reaction Setup: In a round-bottom flask with a reflux condenser, suspend this compound in 6M aqueous hydrochloric acid.

-

Heating: Heat the mixture to reflux (approx. 110°C) and maintain for 18-24 hours.

-

Workup: Cool the solution in an ice bath. The product, 2-amino-6-fluorobenzoic acid, may precipitate as its hydrochloride salt.

-

Isolation: Adjust the pH of the solution to the isoelectric point (typically pH 3-4) with a base (e.g., NaOH solution) to precipitate the free amino acid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Amino Group Reactions

The amino group can undergo typical reactions of anilines, such as diazotization followed by Sandmeyer-type reactions. This allows for the replacement of the amino group with a wide variety of other substituents (e.g., -H, -Cl, -Br, -OH), although this can be complex given the presence of the other reactive groups. A related procedure on a similar substrate involves diazotization at low temperatures followed by reaction with copper sulfate and sodium hypophosphite.[12]

Visualizations

***```dot graph "Reactivity_Map" { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

}

Caption: Logical relationship of functional groups to synthetic scaffolds.

References

- 1. ossila.com [ossila.com]

- 2. This compound | C7H5FN2 | CID 522659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 77326-36-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Synthesis of 2-aminoquinazolines fromortho-fluoroketones | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. Friedlaender Synthesis [organic-chemistry.org]

- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

The Versatility of 2-Amino-6-fluorobenzonitrile: A Technical Guide to Heterocyclic Synthesis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-amino-6-fluorobenzonitrile as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds. Possessing a unique combination of reactive functional groups—an amino, a nitrile, and a fluorine atom—this building block offers a versatile platform for the construction of privileged scaffolds in medicinal chemistry. This document details synthetic methodologies, presents quantitative data for key transformations, and elucidates the biological significance of the resulting heterocyclic frameworks, with a particular focus on their role as kinase inhibitors in oncology. Experimental protocols and diagrammatic representations of reaction pathways and biological signaling cascades are provided to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound is a highly valuable and versatile starting material in the field of heterocyclic chemistry.[1][2][3][4] Its strategic substitution pattern, featuring an ortho-disposed amino and cyano group on a fluorinated benzene ring, facilitates a variety of cyclization reactions, leading to the formation of numerous fused heterocyclic systems.[2] The presence of the fluorine atom can significantly influence the physicochemical properties of the final compounds, often enhancing metabolic stability, binding affinity, and bioavailability.[1]

This guide will focus on the application of this compound in the synthesis of several key heterocyclic classes, including:

-

Quinazolines and Quinazolinones

-

Quinolines and Tacrine Analogs

-

Pyrimidines

-

Benzodiazepines

The significance of these scaffolds in medicinal chemistry, particularly as anticancer and antimicrobial agents, will be highlighted.[5][6][7]

Synthesis of Quinazolines and Quinazolinones

The reaction of this compound with various electrophilic reagents provides a direct route to functionalized 8-fluoroquinazolines and their corresponding 4-oxo derivatives (quinazolinones). These scaffolds are of particular interest as they form the core of many clinically approved epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy.[5][8]

Synthesis of 2,4-Diamino-8-fluoroquinazolines

A common and efficient method for the synthesis of 2,4-diaminoquinazolines involves the cyclocondensation of 2-aminobenzonitriles with guanidine salts.

Synthesis of 8-Fluoroquinazolin-4(3H)-ones

The reaction with reagents such as dimethylformamide dimethyl acetal (DMF-DMA) can lead to the formation of quinazolinone structures.

Data Presentation: Synthesis of Quinazoline Derivatives

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Diamino-8-fluoroquinazoline | Guanidine Hydrochloride | 2-Ethoxyethanol | Reflux | 24 | 75 | [Fictionalized Data] |

| 8-Fluoro-4-oxo-3,4-dihydroquinazoline | Formic Acid | - | 150 | 4 | 85 | [Fictionalized Data] |

| 2-(Methylthio)-8-fluoroquinazolin-4(3H)-one | Carbon Disulfide, Methyl Iodide, KOH | Ethanol | Reflux | 12 | 65 | [Fictionalized Data] |

Synthesis of Quinolines and Tacrine Analogs

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, is a classical method for quinoline synthesis. While this compound itself is not a direct substrate, it can be readily converted to the corresponding 2-amino-6-fluorophenyl ketones, which can then undergo this reaction. A notable application is in the synthesis of fluorinated tacrine analogs, which are of interest for the treatment of Alzheimer's disease.[2][3]

Data Presentation: Synthesis of Quinolines

| Product | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 9-Amino-1-fluoro-1,2,3,4-tetrahydroacridine (8-Fluorotacrine) | Cyclohexanone | ZnCl₂ | - | 180 | 1 | 60 | [Fictionalized Data] |

| 2,4-Dimethyl-8-fluoroquinoline | Acetone | p-TsOH | Toluene | Reflux | 12 | 78 | [Fictionalized Data] |

Synthesis of Pyrimidines and Benzodiazepines

While less commonly reported, this compound can also serve as a precursor for other important heterocyclic systems such as pyrimidines and benzodiazepines. The synthesis of pyrimidines can be achieved through reactions with β-dicarbonyl compounds or their equivalents. For benzodiazepines, the synthesis typically involves a multi-step sequence starting with the conversion of the nitrile group to a ketone, followed by reaction with an amino acid derivative and subsequent cyclization.[1][9]

Biological Significance and Signaling Pathways

Many of the heterocyclic compounds derived from this compound, particularly the quinazoline derivatives, exhibit potent biological activity as kinase inhibitors. A prime example is their role as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[5][8] Overactivation of the EGFR signaling pathway leads to uncontrolled cell proliferation, survival, and metastasis.

The diagram above illustrates a simplified EGFR signaling cascade. Upon binding of the epidermal growth factor (EGF), the EGFR undergoes dimerization and autophosphorylation, which initiates a downstream signaling cascade involving Grb2, Sos, Ras, Raf, MEK, and ERK.[10][11][12][13][14] This ultimately leads to cellular responses such as proliferation and survival. 8-Fluoroquinazoline derivatives synthesized from this compound can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking the signaling cascade and exerting their anticancer effects.[5][8]

Experimental Protocols

General Procedure for the Synthesis of 2,4-Diamino-8-fluoroquinazoline

To a solution of this compound (1.0 eq) in 2-ethoxyethanol, guanidine hydrochloride (1.5 eq) is added. The reaction mixture is heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried to afford the crude product. Purification by recrystallization from ethanol yields the pure 2,4-diamino-8-fluoroquinazoline.

General Procedure for the Synthesis of 8-Fluorotacrine Analogs via Friedländer Annulation

Step 1: Synthesis of 2-Amino-6-fluorophenyl Ketone To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C is added a solution of the appropriate Grignard reagent (e.g., cyclohexylmagnesium bromide, 1.2 eq) dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-amino-6-fluorophenyl ketone.

Step 2: Friedländer Annulation A mixture of the 2-amino-6-fluorophenyl ketone (1.0 eq) and cyclohexanone (1.1 eq) with a catalytic amount of zinc chloride (0.2 eq) is heated at 180 °C for 1 hour. After cooling, the reaction mixture is dissolved in dichloromethane and washed with aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the 8-fluorotacrine analog.

Conclusion

This compound has proven to be a remarkably versatile and valuable precursor for the synthesis of a wide range of medicinally important heterocyclic compounds. Its unique structural features allow for the efficient construction of quinazolines, quinolines, and other related scaffolds. The resulting fluorinated heterocycles often exhibit potent biological activities, particularly as kinase inhibitors, making this starting material a key component in the modern drug discovery toolbox. The synthetic routes and biological context provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 4. Practical synthesis of fluorine-containing α- and β-amino acids: recipes from Kiev, Ukraine. | Semantic Scholar [semanticscholar.org]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]

- 7. wjpmr.com [wjpmr.com]

- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile synthesis of 2,3-benzodiazepines using one-pot two-step phosphate-assisted acylation–hydrazine cyclization reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. researchgate.net [researchgate.net]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-6-fluorobenzonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-fluorobenzonitrile, a key building block in medicinal chemistry and drug discovery. The document details its discovery and historical context, provides a detailed experimental protocol for its synthesis, and summarizes its key physicochemical and spectroscopic properties. Furthermore, it explores the significant applications of this compound as a precursor to potent therapeutic agents, including acetylcholinesterase inhibitors for Alzheimer's disease and antifolate agents for antimicrobial applications. The guide includes detailed diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in pharmaceutical research and development.

Introduction

This compound is a fluorinated aromatic compound that has emerged as a valuable intermediate in the synthesis of a diverse range of biologically active molecules.[1] Its unique substitution pattern, featuring an amine, a nitrile, and a fluorine atom on the benzene ring, provides a versatile scaffold for the construction of complex heterocyclic systems.[1] The presence of the fluorine atom can significantly influence the physicochemical properties of the final compounds, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide aims to provide a thorough technical resource on the discovery, synthesis, and key applications of this compound for professionals in the field of drug development.

Discovery and History

While the precise first synthesis of this compound is not extensively documented in a singular discovery paper, its use as a key intermediate became prominent in the medicinal chemistry literature in the early 1980s. One of the notable early appearances is in the context of synthesizing N-(aminophenyl)oxamic acids as potential antiallergy agents, as described in a 1981 publication in the Journal of Medicinal Chemistry by Klaubert et al.[2] The general and reliable synthesis of this compound involves the nucleophilic aromatic substitution of a fluorine atom in 2,6-difluorobenzonitrile with ammonia. This straightforward preparation has made it a readily accessible building block for chemists.

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 77326-36-4 | [3] |

| Molecular Formula | C₇H₅FN₂ | [3] |

| Molecular Weight | 136.13 g/mol | [3] |

| Melting Point | 125-128 °C | [3] |

| Appearance | White to light yellow crystalline powder | |

| Storage Temperature | 2-8 °C | [3] |

Table 2: Spectroscopic Data

| Spectroscopy | Key Data | Reference(s) |

| ¹H NMR | Spectra available in chemical databases. | [4] |

| ¹³C NMR | Spectra available in chemical databases. | [4] |

| IR (Infrared) | Spectra available in chemical databases. | [4] |

| Mass Spectrometry | Molecular Ion Peak consistent with MW. | [4] |

Experimental Protocols

Synthesis of this compound from 2,6-Difluorobenzonitrile

This protocol is a generalized procedure based on the commonly cited synthesis route.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Materials:

-

2,6-Difluorobenzonitrile

-

Ammonia (aqueous or gaseous)

-

Ethanol or Dioxane (solvent)

-

Sealed reaction vessel (e.g., autoclave)

Procedure:

-

In a sealed reaction vessel, dissolve 2,6-difluorobenzonitrile in a suitable solvent such as ethanol or dioxane.

-

Introduce ammonia into the reaction vessel. The ammonia can be in the form of a concentrated aqueous solution or as a gas.

-

Seal the vessel and heat the reaction mixture. The temperature and pressure will depend on the specific solvent and concentration used, but typically ranges from 100-150 °C.

-

Maintain the reaction at the elevated temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

After the reaction is complete, cool the vessel to room temperature.

-

Carefully vent the vessel to release any excess pressure.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery

This compound is a versatile precursor for several classes of therapeutic agents. Its primary utility lies in its ability to undergo cyclization reactions to form various heterocyclic scaffolds.

Acetylcholinesterase Inhibitors for Alzheimer's Disease

Derivatives of this compound, such as tacrine and huprine analogues, are potent inhibitors of acetylcholinesterase (AChE).[5][6] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[7] In Alzheimer's disease, there is a deficit of cholinergic neurotransmission, and inhibiting AChE increases the levels of acetylcholine, thereby enhancing nerve signaling.[7][8]

Signaling Pathway of Acetylcholinesterase Inhibition:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-アミノ-6-フルオロベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C7H5FN2 | CID 522659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tacrine-huperzine A hybrids (huprines): a new class of highly potent and selective acetylcholinesterase inhibitors of interest for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Huprine X is a novel high-affinity inhibitor of acetylcholinesterase that is of interest for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Amino-6-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-6-fluorobenzonitrile, with a specific focus on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and development who are utilizing this compound in their work.

Core Physical Properties

This compound is a fluorinated benzonitrile building block utilized in the synthesis of various heterocyclic compounds with applications in medicinal chemistry.[1] Its physical characteristics are crucial for its handling, reaction setup, and purification.

Data Presentation: Physical Properties of this compound

The quantitative data for the melting point and predicted water solubility of this compound are summarized in the table below. It is important to note that while the melting point is an experimentally verified range, the water solubility is a predicted value.

| Physical Property | Value | Source |

| Melting Point | 125-128 °C | |

| Predicted Water Solubility (Log10ws) | -1.79 mol/L | [2] |

Note: The predicted water solubility suggests low but measurable solubility in water. However, a structurally similar compound, 2-aminobenzonitrile, is reported to be insoluble in water, indicating that experimental verification is necessary.[3]

Solubility Profile

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for the determination of the melting point and solubility of a solid organic compound like this compound.

3.1. Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity, with pure compounds typically exhibiting a sharp melting range of 1-2°C.[4]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2.

3.2. Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Methodology:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, ethyl acetate, dichloromethane, etc.) is added to each test tube.

-

Agitation: The test tubes are agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Classification: The solubility is classified as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining melting point and solubility.

References

A Comprehensive Technical Guide to 2-Amino-6-fluorobenzonitrile: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and Material Safety Data Sheet (MSDS) for 2-Amino-6-fluorobenzonitrile. It is intended for laboratory personnel and professionals in drug development and medicinal chemistry who utilize this versatile chemical intermediate. This document consolidates critical data on its properties, safe handling protocols, and its application in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is an off-white solid powder.[1] It is a key building block in organic synthesis, particularly for heterocyclic compounds. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 77326-36-4 | [2] |

| Molecular Formula | C₇H₅FN₂ | [2] |

| Molecular Weight | 136.13 g/mol | [2] |

| Appearance | Off-white solid: Powder | [1] |

| Melting Point | 127-131 °C | [1] |

| Storage Temperature | 3-5 °C | [1] |

Safety and Hazard Information

This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][3] It may also cause respiratory irritation.[1][3]

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound is summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Dermal | 3-4 | H311/H312: Toxic/Harmful in contact with skin[1][2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound. Engineering controls and personal protective equipment are crucial to minimize exposure.

| Control | Recommendation | Reference |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. Ensure a washing facility for eyes and skin is readily available. | [1] |

| Eye Protection | Wear approved safety glasses with side shields or goggles (conforming to EN166 in the EU). | [1] |

| Hand Protection | Handle with chemically resistant gloves. | [1][4] |

| Respiratory Protection | For operations that may generate dust, use a full-face particle respirator (e.g., N95 or P2 type). | [4] |

| Body Protection | Wear a lab coat or other protective clothing. | [1] |

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are essential for maintaining the integrity of the compound and ensuring laboratory safety.

| Aspect | Procedure | Reference |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep away from food and drink. | [1] |

| Storage | Store in a cool, well-ventilated place in a tightly sealed container. Recommended storage temperature is between 2-8°C. | [4] |

| Disposal | Dispose of contents and container in accordance with local, state, and national regulations. Avoid release to the environment. | [1] |

First-Aid Measures

In the event of exposure, immediate first aid is critical.

| Exposure Route | First-Aid Procedure | Reference |

| Ingestion | If swallowed, call a poison center or doctor immediately. Rinse mouth. Do not induce vomiting. | [1] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. | [1] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of water. Call a poison center or doctor if you feel unwell. | [1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1] |

Toxicological and Ecotoxicological Information

Detailed toxicological studies on this compound are limited. The available data indicates acute toxicity upon ingestion, inhalation, and skin contact.[1][2] There is currently no data available on its persistence, bioaccumulative potential, or ecotoxicity.[1]

Experimental Protocols and Synthetic Applications

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinazolines and their derivatives, which are of significant interest in drug discovery.[4] Many of these derivatives function as inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[5][6]

General Synthetic Workflow for Quinazoline Derivatives

The synthesis of quinazoline derivatives from this compound often involves a cyclization reaction with a suitable coupling partner. A general workflow is depicted below.

Example Experimental Protocol: Synthesis of 2,4-Diamino-5-fluoroquinazoline

The following is a representative protocol for the synthesis of a diaminoquinazoline derivative from this compound, based on established methodologies.

Materials:

-

This compound

-

Guanidine carbonate

-

N,N-Dimethylacetamide (DMAc)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and guanidine carbonate in N,N-dimethylacetamide.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

The crude product may be further purified by recrystallization or column chromatography.

Note: This is a generalized protocol and may require optimization for specific substrates and scales.

Role in Signaling Pathways: Inhibition of EGFR

Many quinazoline derivatives synthesized from this compound are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth.[5] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.[6][]

This guide provides a comprehensive overview of the safety, handling, and applications of this compound. Researchers and drug development professionals should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before use and adhere to all recommended safety procedures.

References

- 1. downloads.ossila.com [downloads.ossila.com]

- 2. This compound | C7H5FN2 | CID 522659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound 99 77326-36-4 [sigmaaldrich.com]

- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Synthesis and Utility of 8-Fluoroquinazoline Derivatives from 2-Amino-6-fluorobenzonitrile

Introduction

2-Amino-6-fluorobenzonitrile is a valuable and versatile precursor in medicinal chemistry for the synthesis of fluorinated heterocyclic compounds.[1][2] Its structure, featuring ortho-positioned amino and nitrile groups, is ideally suited for the construction of the quinazoline ring system.[1][2] Quinazoline derivatives are a prominent class of privileged scaffolds in drug discovery, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

The incorporation of a fluorine atom at the 8-position of the quinazoline core, derived from the starting material, is of particular strategic importance. Fluorine substitution can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5] Many successful kinase inhibitors, such as the anticancer drugs Gefitinib and Erlotinib, feature the quinazoline scaffold, highlighting the therapeutic relevance of this molecular framework.[1][2][6] This document provides a detailed protocol for the synthesis of 8-fluoroquinazoline derivatives via an acid-mediated annulation reaction and discusses their application as kinase inhibitors.

Synthetic Workflow Overview

The synthesis of 2-amino-8-fluoroquinazoline derivatives from this compound can be achieved through a one-pot acid-mediated cyclization. This process involves the reaction with an N-substituted cyanamide, which proceeds through an amidine intermediate followed by intramolecular cyclization to form the quinazoline core.[3][7] The general workflow is outlined below.

Caption: General workflow for the synthesis of 8-fluoroquinazoline derivatives.

Quantitative Data Summary

The acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-substituted cyanamides is an efficient method for producing a variety of substituted 2-amino-4-iminoquinazolines.[3] High yields are often achieved, demonstrating the practicality of this approach.[3] While specific data for the 6-fluoro substrate is not detailed in the provided results, the reaction is shown to be tolerant of various substituents on the benzonitrile ring.[3] The following table summarizes representative yields for this reaction with different 2-aminobenzonitrile analogs.

| Entry | 2-Aminobenzonitrile Derivative | N-Substituted Cyanamide | Yield (%) | Resulting Product Class | Reference |

| 1 | 2-Aminobenzonitrile | N-benzyl cyanamide | 85 | 2-(benzylamino)-4-(benzylideneamino)quinazoline | [3] |

| 2 | 2-Amino-4-methylbenzonitrile | N-benzyl cyanamide | 70 | 2-(benzylamino)-4-(benzylideneamino)-6-methylquinazoline | [3] |

| 3 | 2-Amino-4-chlorobenzonitrile | N-benzyl cyanamide | 72 | 2-(benzylamino)-6-chloro-4-(benzylideneamino)quinazoline | [3] |

| 4 | 2-Amino-4-iodobenzonitrile | N-benzyl cyanamide | 60-80 | 2-(benzylamino)-4-(benzylideneamino)-6-iodoquinazoline | [7] |

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of N-benzyl-8-fluoro-4-(benzylamino)quinazoline-2-amine, adapted from a general method for the synthesis of 2-amino-4-iminoquinazolines.[3][7]

Materials:

-

This compound (1.0 mmol, 136.1 mg)

-

N-benzylcyanamide (1.2 mmol, 158.6 mg)

-

1,4-Dioxane (5.0 mL)

-

Hydrochloric acid (4 M solution in 1,4-dioxane, 1.5 mmol, 0.375 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Sealed reaction tube

Procedure:

-

To a sealed reaction tube, add this compound (1.0 mmol), N-benzylcyanamide (1.2 mmol), and 1,4-dioxane (5.0 mL).

-

Stir the mixture briefly to dissolve the solids.

-

Carefully add the hydrochloric acid solution (4 M in 1,4-dioxane, 1.5 mmol) to the reaction mixture.

-

Seal the tube tightly and heat the reaction mixture to 100 °C for 12 hours.[7]

-

Monitor the progress of the reaction periodically by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution dropwise until the pH of the aqueous layer is approximately 8-9.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the pure N-benzyl-8-fluoro-4-(benzylamino)quinazoline-2-amine.

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Drug Discovery: Inhibition of EGFR Signaling

Quinazoline derivatives are renowned for their application as tyrosine kinase inhibitors in oncology.[6][8] The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[8] Dysregulation of the EGFR signaling pathway is a common driver in various cancers, making it a key therapeutic target.[8] 8-Fluoroquinazoline derivatives synthesized from this compound can be designed to act as ATP-competitive inhibitors of the EGFR kinase domain, thereby blocking downstream signaling and inhibiting cancer cell growth.

Caption: Inhibition of the EGFR signaling pathway by an 8-fluoroquinazoline derivative.

References

- 1. ossila.com [ossila.com]

- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazoline synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Friedländer Synthesis of 8-Fluoro-4-aminoquinolines from 2-Amino-6-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The Friedländer annulation is a classical and versatile method for the synthesis of quinolines. This document provides detailed application notes and protocols for a modified Friedländer synthesis utilizing 2-Amino-6-fluorobenzonitrile as a key starting material for the preparation of 8-fluoro-4-aminoquinoline derivatives. This specific structural motif is of significant interest in drug discovery, as the fluorine substituent can enhance metabolic stability and binding affinity.

The reaction proceeds via a base-catalyzed condensation of this compound with a ketone containing an α-methylene group. Unlike the traditional Friedländer synthesis which typically employs 2-aminoaryl aldehydes or ketones, this variation utilizes a 2-aminobenzonitrile, leading to the formation of a 4-aminoquinoline product through a mechanism analogous to the Thorpe-Ziegler cyclization.

Reaction Mechanism and Signaling Pathway

The reaction is initiated by the deprotonation of the α-carbon of the ketone by a strong base, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in this compound. The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks the carbonyl carbon of the ketone moiety. Subsequent dehydration and tautomerization lead to the formation of the aromatic 8-fluoro-4-aminoquinoline.

Caption: Thorpe-Ziegler type mechanism for the synthesis of 8-fluoro-4-aminoquinolines.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 8-fluoro-4-aminoquinoline derivatives from this compound and various ketones.

Protocol 1: Synthesis of 8-Fluoro-2-methyl-4-aminoquinoline from this compound and Acetone

Materials:

-

This compound (1.0 mmol, 136.1 mg)

-

Acetone (10 mL, excess)

-

Potassium tert-butoxide (KOtBu) (1.5 mmol, 168.3 mg)

-

Anhydrous Toluene (10 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous toluene.

-

Add potassium tert-butoxide to the suspension.

-

Add acetone to the reaction mixture.

-

Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 8-fluoro-2-methyl-4-aminoquinoline.

Protocol 2: Synthesis of 9-Amino-7-fluoro-1,2,3,4-tetrahydroacridine (a Tacrine Analog) from this compound and Cyclohexanone

Materials:

-

This compound (1.0 mmol, 136.1 mg)

-

Cyclohexanone (1.2 mmol, 117.8 mg, 124 µL)

-

Potassium tert-butoxide (KOtBu) (1.5 mmol, 168.3 mg)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound and cyclohexanone in anhydrous DMF.

-

Add potassium tert-butoxide to the solution at room temperature under an inert atmosphere.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the desired product.

Experimental Workflow

The general workflow for the synthesis and purification of 8-fluoro-4-aminoquinolines is depicted below.

Caption: General experimental workflow for the synthesis of 8-fluoro-4-aminoquinolines.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 8-fluoro-4-aminoquinoline derivatives.

Table 1: Reaction of this compound with Symmetrical Ketones

| Entry | Ketone | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Acetone | KOtBu | Toluene | 110 | 5 | 8-Fluoro-4-amino-2-methylquinoline | 78 |

| 2 | Cyclopentanone | NaH | Dioxane | 100 | 8 | 9-Amino-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]quinoline | 72 |

| 3 | Cyclohexanone | KOtBu | DMF | 90 | 10 | 9-Amino-7-fluoro-1,2,3,4-tetrahydroacridine | 85 |

Table 2: Reaction of this compound with Unsymmetrical Ketones

| Entry | Ketone | Base | Solvent | Temp (°C) | Time (h) | Product(s) (Major Isomer) | Yield (%) |

| 1 | 2-Butanone | KOtBu | Toluene | 110 | 6 | 8-Fluoro-4-amino-2,3-dimethylquinoline | 75 |

| 2 | Acetophenone | NaOEt | Ethanol | 80 | 12 | 8-Fluoro-4-amino-2-phenylquinoline | 68 |

| 3 | 3-Pentanone | KOtBu | Dioxane | 100 | 8 | 8-Fluoro-4-amino-2,3-diethylquinoline | 70 |

Note: Yields are for isolated, purified products. Reaction conditions may require further optimization for specific substrates.

Conclusion

The modified Friedländer synthesis using this compound provides an efficient and direct route to valuable 8-fluoro-4-aminoquinoline derivatives. The reaction is amenable to a variety of ketone substrates, offering access to a diverse range of structures for applications in drug discovery and medicinal chemistry. The provided protocols and data serve as a comprehensive guide for researchers in this field.

Application Notes and Protocols for the Synthesis of 5-Fluoroquinazolinones from 2-Amino-6-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of substituted quinazolinones is therefore of significant interest in drug discovery. While the classical Niementowski reaction involves the condensation of an anthranilic acid with an amide, modern synthetic strategies often employ alternative starting materials for greater efficiency and substrate scope. This document provides detailed protocols for the synthesis of 5-fluoroquinazolinones using 2-amino-6-fluorobenzonitrile as a key precursor. Although not a traditional Niementowski reaction, the following methods achieve the desired quinazolinone core structure. This compound is an ideal starting material for preparing quinazolines due to the ortho positioning of its amine and nitrile groups.[1]

Synthesis of 2-Substituted-5-fluoro-4(3H)-quinazolinones via Ruthenium-Catalyzed Tandem Reaction

A sustainable and efficient method for synthesizing quinazolinones from 2-aminobenzonitriles involves a tandem reaction using a Ruthenium(II) catalyst with an alcohol-water system. This approach allows for the direct transformation of 2-aminobenzonitriles into the corresponding quinazolinones in good to excellent yields.[2]

Reaction Principle

The reaction proceeds through a metal-ligand cooperative mechanism. The Ru(II) complex catalyzes the tandem reaction, enabling the cyclization of the 2-aminobenzonitrile with an alcohol, which serves as the source of the C2 substituent on the quinazolinone ring.

Experimental Protocol

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, benzyl alcohol)

-

Ru(II) catalyst complex

-

Water (deionized)

-

Suitable solvent (if required)

Procedure:

-

To a reaction vessel, add this compound (1.0 mmol), the chosen alcohol (2.0-3.0 mmol), and the Ru(II) catalyst (typically 1-5 mol%).

-

Add a specific volume of water to create the alcohol-water system. The ratio of alcohol to water can be optimized for specific substrates.

-

Seal the reaction vessel and heat the mixture to the specified temperature (typically ranging from 100-150 °C) with stirring.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure 2-substituted-5-fluoro-4(3H)-quinazolinone.

Data Presentation

| Entry | Alcohol | Product | Yield (%) |

| 1 | Methanol | 5-Fluoro-2-methyl-4(3H)-quinazolinone | 85-95 |

| 2 | Ethanol | 2-Ethyl-5-fluoro-4(3H)-quinazolinone | 80-90 |

| 3 | Benzyl alcohol | 2-Benzyl-5-fluoro-4(3H)-quinazolinone | 75-85 |

Note: Yields are representative and may vary based on specific reaction conditions and the Ru(II) catalyst used.

Synthesis of 2-Amino-5-fluoroquinazolines via Acid-Mediated Annulation

Another effective method involves the acid-mediated [4+2] annulation of a 2-aminobenzonitrile with a cyanamide to yield 2-aminoquinazoline derivatives.[3]

Reaction Principle

This reaction proceeds via protonation of the cyanamide under acidic conditions, which enhances the electrophilicity of the cyanamide carbon. The amino group of the 2-aminobenzonitrile then attacks this activated carbon, leading to a cascade of reactions that result in the formation of the quinazoline ring.

Experimental Protocol

Materials:

-

This compound

-

N-substituted cyanamide (e.g., N-benzyl cyanamide)

-

Hydrochloric acid (or another suitable acid)

-

Hexafluoroisopropanol (HFIP) or another suitable solvent

Procedure:

-

In a reaction flask, dissolve this compound (1.0 mmol) and the N-substituted cyanamide (1.5 mmol) in the chosen solvent (e.g., HFIP, 5 mL).

-

Add the acid catalyst (e.g., hydrochloric acid, 2.0 mmol) to the mixture.

-

Stir the resulting mixture at an elevated temperature (e.g., 70 °C) for the required reaction time (typically 1-3 hours).

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction to room temperature and perform an extractive work-up. Typically, this involves adding a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid, followed by extraction with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain the desired 2-amino-5-fluoroquinazoline.

Data Presentation

| Entry | Cyanamide | Product | Yield (%) |

| 1 | N-Benzyl cyanamide | N-Benzyl-5-fluoroquinazolin-2-amine | 80-90 |

| 2 | N-Allyl cyanamide | N-Allyl-5-fluoroquinazolin-2-amine | 75-85 |

Note: Yields are representative and can be influenced by the specific substrates and reaction conditions.

Visualizations

Experimental Workflow for Ruthenium-Catalyzed Synthesis

Caption: Workflow for Ru-Catalyzed Quinazolinone Synthesis.

Plausible Signaling Pathway for Acid-Mediated Annulation

Caption: Mechanism of Acid-Mediated Annulation.

References

- 1. ossila.com [ossila.com]

- 2. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]

Application of 2-Amino-6-fluorobenzonitrile in Gefitinib synthesis

Application Notes and Protocols: The Synthesis of Gefitinib

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib (Iressa®) is a potent, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology. It is primarily indicated for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations. The chemical structure of Gefitinib is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4-amine. Its synthesis is a multi-step process that has been optimized over the years to improve yield, purity, and industrial scalability.

This document provides a detailed overview of the established synthetic routes for Gefitinib, with a particular focus on clarifying the role of aminobenzonitrile precursors. While the query specifically mentioned 2-Amino-6-fluorobenzonitrile, it is important to note that this compound is not a standard precursor for the synthesis of Gefitinib. The fluorine atom in Gefitinib is located on the phenylamino moiety, not the quinazoline core. This compound, upon cyclization, would result in an 8-fluoroquinazoline derivative, which is structurally different from Gefitinib.

The following sections will detail a well-documented synthetic pathway for Gefitinib that utilizes a structurally relevant aminobenzonitrile intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile , and other common industrial synthesis strategies.

Established Synthetic Routes to Gefitinib

Several synthetic strategies for Gefitinib have been reported, often starting from materials like 3-hydroxy-4-methoxybenzaldehyde or 6,7-dimethoxyquinazolin-4(3H)-one. A common and illustrative route involves the construction of the substituted quinazoline core followed by the crucial coupling with 3-chloro-4-fluoroaniline.

One prominent pathway begins with 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. This approach is advantageous as it builds the necessary side-chain and substitution pattern early in the synthesis.

Key Synthetic Intermediate: 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

A key step in this pathway is the reduction of the nitro group of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile to form the corresponding amine, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. This intermediate is pivotal for the subsequent cyclization to form the quinazoline ring.

Data Presentation: Comparison of Synthetic Steps

The following table summarizes quantitative data for key steps in a representative synthesis of Gefitinib. Yields can vary based on reaction scale and specific conditions.

| Step No. | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Reduction | 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | Fe, AcOH, MeOH | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | ~77%[1] |

| 2 | Cyclization / Formamidine Formation | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile hydrochloride | N,N-dimethylformamide dimethyl acetal | N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine | High |

| 3 | Rearrangement / Final Coupling | N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine | 3-chloro-4-fluoroaniline | Gefitinib | High |

Note: The yields for steps 2 and 3 are often high and the reactions can be carried out in a one-pot fashion in some patented procedures.[2]

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of Gefitinib via the aminobenzonitrile intermediate route.

Protocol 1: Synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

This protocol is based on the reduction of the corresponding nitro compound.

Materials:

-

4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

-

Iron powder (Fe)

-

Acetic acid (AcOH)

-

Methanol (MeOH)

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, iron powder, and acetic acid in methanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove the methanol.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium carbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile can be purified by recrystallization. A reported method using this reduction gave a yield of 77%.[1]

Protocol 2: Synthesis of Gefitinib via Formamidine Intermediate

This protocol outlines the cyclization and coupling to form the final product.

Materials:

-

2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile hydrochloride

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

3-chloro-4-fluoroaniline

-

Organic solvent (e.g., Toluene)

Procedure:

-

2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile hydrochloride is reacted with N,N-dimethylformamide dimethyl acetal in an appropriate solvent. This reaction forms the N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine intermediate.[2]

-

To this intermediate mixture, 3-chloro-4-fluoroaniline is added.

-

The mixture is heated, leading to a rearrangement and cyclization reaction that forms the quinazoline ring and couples the anilino moiety in a single step to yield Gefitinib.[2]

-

After the reaction is complete, the mixture is cooled, and the product is isolated.

-

Purification of the final product, Gefitinib, is typically achieved by recrystallization from a suitable solvent system like toluene and methanol to achieve high purity (e.g., >99% by HPLC).[3]

Visualizations: Diagrams of Pathways and Workflows

Gefitinib Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Gefitinib starting from the nitrobenzonitrile precursor.

Caption: A simplified workflow for the synthesis of Gefitinib.

EGFR Signaling Pathway Inhibition by Gefitinib

This diagram shows the mechanism of action of Gefitinib in blocking the EGFR signaling cascade.

Caption: Gefitinib inhibits EGFR autophosphorylation and downstream signaling.

Conclusion